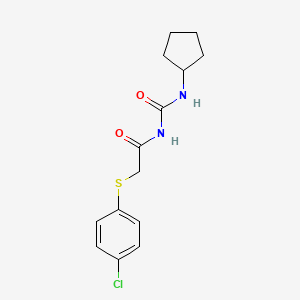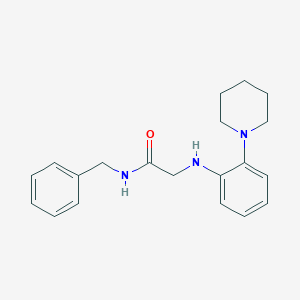
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide, also known as CPCCA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. CPCCA is a sulfonamide derivative that has been synthesized through a multistep process.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is not fully understood, but it is believed to act through inhibition of certain enzymes and pathways in the body. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. These effects may contribute to the anticancer and anti-inflammatory properties of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide.
Biochemical and Physiological Effects
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has also been shown to have antibacterial and antifungal properties, which may be due to its ability to disrupt the cell membrane of these microorganisms. In addition, the compound has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has several advantages for lab experiments, including its high purity and stability. The compound has been synthesized through a multistep process that results in a high yield and purity. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is also stable under various conditions, which makes it suitable for use in various assays and experiments. However, one limitation of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is that it is not water-soluble, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide. One area of interest is the development of analogs and derivatives of the compound with improved properties. These analogs may have increased potency or selectivity for certain targets, which could lead to the development of more effective drugs. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide in vivo. This information could be useful in the development of dosing regimens and treatment strategies for various diseases. Finally, the use of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide in combination with other drugs or therapies is an area of ongoing research, as this may enhance the efficacy of the compound and improve treatment outcomes.
Conclusion
In conclusion, 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide is a sulfonamide derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized through a multistep process and has been shown to have antitumor, antibacterial, and anti-inflammatory properties. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has several advantages for lab experiments, including its high purity and stability, but also has limitations due to its low water solubility. Future research on 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide will focus on the development of analogs and derivatives, the study of pharmacokinetics and pharmacodynamics, and the use of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide in combination with other drugs or therapies.
Métodos De Síntesis
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been synthesized through a multistep process that involves the reaction of 4-chlorothiophenol with potassium hydroxide to form 4-chlorophenylthiol. This intermediate is then reacted with 2-bromo-N-cyclopentylacetamide to form the desired product, 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide. The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been reported in various research articles, and the purity and yield of the compound have been optimized through different methods.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to have antitumor properties and has been studied as a potential anticancer agent. 2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide has also been studied for its antibacterial and antifungal properties. In addition, the compound has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-10-5-7-12(8-6-10)20-9-13(18)17-14(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMJEYYJPTKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(cyclopentylcarbamoyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-Morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]benzene-1,3-diol](/img/structure/B7477019.png)
![4-[(2-Methoxy-4-piperidin-1-ylsulfonylphenyl)iminomethyl]benzonitrile](/img/structure/B7477026.png)
![2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477032.png)
![[2-Oxo-2-(3,4,5-trimethoxyanilino)ethyl] 5-bromopyridine-3-carboxylate](/img/structure/B7477050.png)
![N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide](/img/structure/B7477055.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 5-methylfuran-2-carboxylate](/img/structure/B7477061.png)
![[2-[Ethyl(naphthalen-1-yl)amino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477068.png)
![[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477079.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477100.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(prop-2-enylcarbamoyl)acetamide](/img/structure/B7477123.png)